molecular formula C12H15BClFO3 B14016946 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B14016946
M. Wt: 272.51 g/mol
InChI Key: RBSYLHQJHPKMBZ-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is characterized by the presence of a boronic ester group, which makes it a valuable intermediate in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. The compound’s unique structure, which includes both chloro and fluoro substituents, enhances its reactivity and versatility in synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the following steps:

    Borylation Reaction: The starting material, 5-chloro-2-fluorophenol, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the borylation process. Additionally, the use of automated purification systems can streamline the isolation and purification steps, ensuring consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium catalysts: Palladium acetate, tetrakis(triphenylphosphine)palladium(0)

    Bases: Potassium carbonate, sodium hydroxide, potassium acetate

    Solvents: Tetrahydrofuran, dimethylformamide, ethanol

Major Products

    Biaryl compounds: Formed via Suzuki-Miyaura cross-coupling

    Phenol derivatives: Formed via oxidation or substitution reactions

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is primarily based on its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with aryl or vinyl halides. This is followed by reductive elimination to form the desired coupled product . The chloro and fluoro substituents can also influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H15BClFO3

Molecular Weight

272.51 g/mol

IUPAC Name

5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

InChI

InChI=1S/C12H15BClFO3/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(16)10(8)15/h5-6,16H,1-4H3

InChI Key

RBSYLHQJHPKMBZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)O)Cl

Origin of Product

United States

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